1-Azido-3-(methoxymethyl)benzene
Overview
Description
1-Azido-3-(methoxymethyl)benzene is a chemical compound characterized by the presence of an azide group attached to a benzyl moiety, which is further linked to a methanolate group. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 1-Azido-3-(methoxymethyl)benzene typically involves the azidonation of benzyl alcohol derivatives. One common method includes the use of azidotrimethylsilane (TMSN₃) in the presence of a catalyst such as copper(II) triflate. The reaction proceeds under mild conditions and yields the desired azide compound . Industrial production methods may involve continuous-flow processes to ensure high efficiency and yield .
Chemical Reactions Analysis
1-Azido-3-(methoxymethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often with organometallic reagents or lithium aluminum hydride.
Cycloaddition Reactions: It can undergo copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reagents such as triphenylphosphine.
Scientific Research Applications
1-Azido-3-(methoxymethyl)benzene is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of 1-Azido-3-(methoxymethyl)benzene involves its reactivity with various nucleophiles and electrophiles. The azide group is highly reactive and can participate in cycloaddition and substitution reactions, leading to the formation of stable products. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
1-Azido-3-(methoxymethyl)benzene can be compared with other azide-containing compounds such as benzyl azide and phenyl azide. While all these compounds share the azide functional group, this compound is unique due to its specific structure, which imparts distinct reactivity and applications . Similar compounds include:
- Benzyl azide
- Phenyl azide
- 4-Azidobenzyl alcohol
These compounds are used in similar applications but may differ in their reactivity and the types of products they form .
Properties
IUPAC Name |
1-azido-3-(methoxymethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-12-6-7-3-2-4-8(5-7)10-11-9/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIMLCPRFQXGIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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